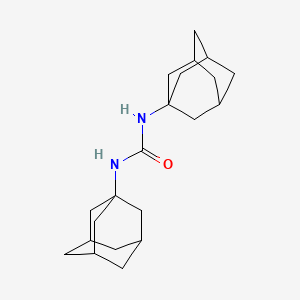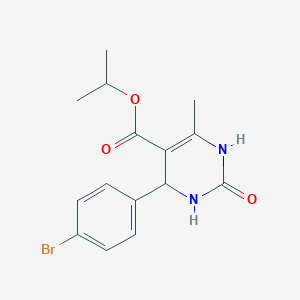
1,3-Bis(1-adamantyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-adamantyl)urea is a compound that features two adamantyl groups attached to a urea moiety. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure. The incorporation of adamantyl groups into organic molecules often enhances their stability, lipophilicity, and ability to penetrate biological membranes. This makes this compound an interesting compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(1-adamantyl)urea can be synthesized through the reaction of 1-adamantylamine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
- Dissolve 1-adamantylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phosgene or triphosgene to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures when handling phosgene or its alternatives.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-adamantyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The urea moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield adamantylamine and carbon dioxide.
Oxidation and Reduction: While the adamantyl groups are relatively inert, the urea moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Depending on the substituent, various N-substituted ureas.
Hydrolysis: Adamantylamine and carbon dioxide.
Oxidation: Oxidized derivatives of the urea moiety.
Reduction: Reduced forms of the urea moiety.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-adamantyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-adamantyl)urea, particularly as an enzyme inhibitor, involves its interaction with the active site of the target enzyme. For example, as a soluble epoxide hydrolase (sEH) inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various therapeutic effects, such as reducing inflammation and lowering blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dicyclohexylurea: Another urea derivative with bulky substituents, known for its use as an sEH inhibitor.
1,3-Di-tert-butylurea: Features tert-butyl groups instead of adamantyl groups, offering different steric and electronic properties.
1,3-Bis(3,5-dimethyladamantyl)urea: A closely related compound with additional methyl groups on the adamantyl moieties.
Uniqueness
1,3-Bis(1-adamantyl)urea stands out due to the unique properties imparted by the adamantyl groups. These include enhanced stability, lipophilicity, and the ability to penetrate biological membranes, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C21H32N2O |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
1,3-bis(1-adamantyl)urea |
InChI |
InChI=1S/C21H32N2O/c24-19(22-20-7-13-1-14(8-20)3-15(2-13)9-20)23-21-10-16-4-17(11-21)6-18(5-16)12-21/h13-18H,1-12H2,(H2,22,23,24) |
InChI-Schlüssel |
CHZFWQHXHXBIQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11708502.png)
![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11708510.png)
![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B11708517.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708553.png)
